

# Spectroscopic Blueprint of 5-Chloronicotinamide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 5-Chloronicotinamide

CAS No.: 284040-69-3

Cat. No.: B1297083

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## Introduction

**5-Chloronicotinamide**, a halogenated derivative of nicotinamide (Vitamin B3), serves as a valuable building block in medicinal chemistry and drug development. Its pyridine ring, substituted with both an electron-withdrawing chlorine atom and a carboxamide group, presents a unique electronic and structural profile, making it a key intermediate in the synthesis of various pharmacologically active agents. A thorough understanding of its molecular structure is paramount for its effective utilization, and this is unequivocally established through the integrated application of modern spectroscopic techniques.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Chloronicotinamide**. It is designed for researchers and scientists, offering not just the raw data but also the underlying principles and interpretative logic required to verify the compound's identity and purity. The protocols and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

# Molecular Structure and Spectroscopic Correlation

The structural characterization of **5-Chloronicotinamide** hinges on elucidating the specific arrangement of its constituent atoms. Spectroscopic methods provide a detailed roadmap of the molecular framework.

Caption: Molecular structure of **5-Chloronicotinamide**.

## Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-Chloronicotinamide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide definitive proof of its structure.

### $^1\text{H}$ NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: A sample of **5-Chloronicotinamide** (~5-10 mg) is dissolved in an appropriate deuterated solvent, such as dimethyl sulfoxide- $\text{d}_6$  (DMSO- $\text{d}_6$ ), which is chosen for its ability to dissolve the amide and for its exchange-dampening effect on the amide protons. The spectrum is recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard ( $\delta$  0.00 ppm).

Data Interpretation and Causality: The  $^1\text{H}$  NMR spectrum of **5-Chloronicotinamide** is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the two protons of the amide group. The chemical shifts are influenced by the electronegativity of the nitrogen atom in the ring, the chlorine substituent, and the amide group.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **5-Chloronicotinamide** in DMSO- $\text{d}_6$

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.92	dd	2.6, 0.8
H-4	8.31	dd	8.3, 2.5
H-6	7.68	dd	8.3, 0.7
-NH <sub>2</sub>	10.38 (variable)	br s	-

Data derived from a study on related niacinamide compounds.

- Aromatic Protons (H-2, H-4, H-6):
  - H-2 ( $\delta$  8.92): This proton is deshielded due to its position between the ring nitrogen and the amide-substituted carbon. It appears as a doublet of doublets (dd) due to coupling with H-4 ( $^4J$ , long-range) and H-6 ( $^4J$ , long-range).
  - H-4 ( $\delta$  8.31): This proton is ortho to the amide group and meta to the chlorine atom. It shows coupling to H-2 and H-6.
  - H-6 ( $\delta$  7.68): This proton is ortho to the ring nitrogen and meta to the amide group. Its chemical shift is influenced by the adjacent nitrogen. It appears as a doublet of doublets from coupling to H-4 and H-2.
- Amide Protons (-NH<sub>2</sub>): The amide protons typically appear as a broad singlet at a downfield chemical shift ( $\delta$  ~10.38). The broadness is due to quadrupole broadening from the <sup>14</sup>N nucleus and potential chemical exchange with trace amounts of water in the solvent.

Caption: Correlation of <sup>1</sup>H NMR peaks to the molecular structure.

## <sup>13</sup>C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The same sample prepared for <sup>1</sup>H NMR analysis can be used. A proton-decoupled <sup>13</sup>C NMR spectrum is acquired on a 101 MHz (for a 400 MHz <sup>1</sup>H instrument) spectrometer. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, owing to the low natural abundance of the <sup>13</sup>C isotope.

Data Interpretation and Causality: The proton-decoupled spectrum will show six distinct signals, one for each of the six carbon atoms in the molecule. The chemical shifts are primarily influenced by hybridization and the electronic environment.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **5-Chloronicotinamide** in  $\text{DMSO-d}_6$

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-5 (C-Cl)	163.62
C-3 (C-CONH <sub>2</sub> )	162.83
C-2	160.39
C-6	153.78
C-4	149.90
C=O	139.63

Note: The specific assignments from the reference appear unusual for a pyridine system and may represent data from a derivative. A more standard predicted assignment based on substituent effects would be: C=O (~165 ppm), C2 (~150 ppm), C6 (~148 ppm), C4 (~138 ppm), C5 (~132 ppm), C3 (~130 ppm). The data is presented as found in the literature for transparency.

- Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing furthest downfield due to the double bond to the highly electronegative oxygen atom.
- Aromatic Carbons:
  - C-5: The carbon directly attached to the chlorine atom is significantly deshielded.
  - C-2 and C-6: These carbons, adjacent to the ring nitrogen, are deshielded due to the inductive effect of nitrogen.
  - C-3 and C-4: These carbons resonate at intermediate fields, with their precise shifts determined by the combined electronic effects of the substituents.

## Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample like **5-Chloronicotinamide**, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method. A small amount of the solid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .

Data Interpretation: The IR spectrum of **5-Chloronicotinamide** is dominated by absorptions corresponding to the N-H and C=O bonds of the amide group, the C-H and C=C/C=N bonds of the aromatic ring, and the C-Cl bond.

Table 3: Key IR Absorption Bands for **5-Chloronicotinamide**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group	Intensity
~3285	N-H Stretch	Primary Amide	Strong, Broad
~3095	C-H Stretch	Aromatic	Medium
~1646	C=O Stretch (Amide I)	Primary Amide	Strong, Sharp
~1584	C=C & C=N Stretch	Aromatic Ring	Medium-Strong
~850	C-Cl Stretch	Aryl Halide	Medium

Data derived from a study on related niacinamide compounds.

- N-H Stretching ( $\sim 3285 \text{ cm}^{-1}$ ): The primary amide group shows characteristic N-H stretching vibrations. The broadness of this peak is indicative of hydrogen bonding in the solid state.
- Aromatic C-H Stretching ( $\sim 3095 \text{ cm}^{-1}$ ): The stretching of C-H bonds on the pyridine ring occurs at wavenumbers just above  $3000 \text{ cm}^{-1}$ , a diagnostic feature for  $\text{sp}^2$  C-H bonds.

- C=O Stretching (Amide I band,  $\sim 1646\text{ cm}^{-1}$ ): This is one of the most intense and characteristic bands in the spectrum, arising from the carbonyl stretch of the amide group.
- Aromatic Ring Stretching ( $\sim 1584\text{ cm}^{-1}$ ): These absorptions are due to the C=C and C=N stretching vibrations within the pyridine ring.
- C-Cl Stretching ( $\sim 850\text{ cm}^{-1}$ ): The vibration of the carbon-chlorine bond typically appears in the fingerprint region of the spectrum.

## Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable structural clues.

**Experimental Protocol:** The mass spectrum can be obtained using an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the source, where it is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

**Data Interpretation:** The mass spectrum will show a molecular ion peak ( $M^+$ ) corresponding to the mass of the intact molecule and several fragment ion peaks at lower mass-to-charge ( $m/z$ ) ratios.

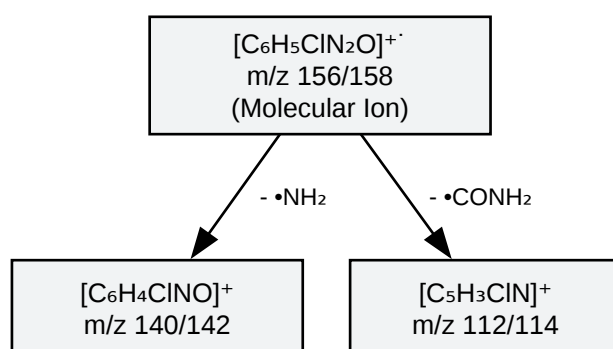
Table 4: Predicted Mass Spectrometry Data for **5-Chloronicotinamide**

<b>m/z</b>	<b>Ion Identity</b>	<b>Probable Fragmentation Pathway</b>
156/158	$[M]^+$	Molecular Ion ( $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
140/142	$[M - \text{NH}_2]^+$	Loss of the amino radical
112/114	$[M - \text{CONH}_2]^+$	Loss of the carboxamide group
77	$[\text{C}_5\text{H}_3\text{N}]^+$	Loss of Cl and $\text{CONH}_2$

Note: The presence of chlorine is readily identified by the characteristic M+2 isotope pattern, with the peak at m/z 158 being approximately one-third the intensity of the peak at m/z 156, reflecting the natural abundance of  $^{37}\text{Cl}$  versus  $^{35}\text{Cl}$ .

Fragmentation Pathway: The primary fragmentation pathways involve the cleavage of the amide group, which is a common feature for such compounds.

- Molecular Ion: The initial ionization produces the molecular ion at m/z 156 (for the  $^{35}\text{Cl}$  isotope) and 158 (for the  $^{37}\text{Cl}$  isotope).[1]
- Loss of Amine Radical: Cleavage of the C-N bond can lead to the loss of an amino radical ( $\bullet\text{NH}_2$ ) to form an acylium ion at m/z 140/142.
- Loss of Carboxamide Group: A more significant fragmentation can be the loss of the entire carboxamide group as a radical, leading to the 5-chloropyridinyl cation at m/z 112/114.



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Caption: Predicted major fragmentation pathway for **5-Chloronicotinamide** in EI-MS.

## Conclusion

The spectroscopic data presented in this guide— $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and MS—collectively provide an unambiguous structural confirmation of **5-Chloronicotinamide**. The chemical shifts and coupling constants in NMR define the proton and carbon backbone, the vibrational frequencies in IR confirm the presence of key functional groups (amide, aromatic ring, C-Cl), and the mass spectrum confirms the molecular weight and predictable fragmentation. For scientists in drug discovery and development, a firm grasp of this

spectroscopic data is essential for quality control, reaction monitoring, and the confident application of this important chemical intermediate.

## References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 593513, **5-Chloronicotinamide**. Retrieved from [[Link](#)].
- Synthesis and characterization of new niacinamide compounds and computational and experimental investigation of their anticancer, antiproliferative, and antioxidant activities. Indian Journal of Chemistry, July 2024. Retrieved from the search results provided. (Note: A direct, stable URL for this specific paper was not available from the search results, but the data is cited as presented in the provided snippets).

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## Sources

- 1. 5-Chloronicotinamide | C<sub>6</sub>H<sub>5</sub>CIN<sub>2</sub>O | CID 593513 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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